molecular formula C6H5Cl2NO4S2 B3370122 2-Chloro-5-sulfamoylbenzene-1-sulfonyl chloride CAS No. 32548-92-8

2-Chloro-5-sulfamoylbenzene-1-sulfonyl chloride

Cat. No.: B3370122
CAS No.: 32548-92-8
M. Wt: 290.1 g/mol
InChI Key: IGVWYUALKQYYRU-UHFFFAOYSA-N
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Description

2-Chloro-5-sulfamoylbenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H5Cl2NO4S2 and a molecular weight of 290.14 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-sulfamoylbenzene-1-sulfonyl chloride typically involves the chlorination of 5-sulfamoylbenzene-1-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 2-position of the benzene ring .

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination processes, often using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is conducted in a suitable solvent, such as dichloromethane, under anhydrous conditions to prevent hydrolysis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-sulfamoylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of sulfonamides, sulfonate esters, or sulfonate thiols.

    Reduction Reactions: Formation of sulfonamides.

    Oxidation Reactions: Formation of sulfonic acids.

Scientific Research Applications

2-Chloro-5-sulfamoylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-sulfamoylbenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chlorine and sulfamoyl groups, which enhance its reactivity and make it suitable for a broader range of chemical transformations compared to its analogs .

Properties

IUPAC Name

2-chloro-5-sulfamoylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO4S2/c7-5-2-1-4(15(9,12)13)3-6(5)14(8,10)11/h1-3H,(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVWYUALKQYYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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